2-mercapto-3,6-dimethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
3,6-dimethyl-2-sulfanylidene-6,7-dihydro-1H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS2/c1-4-3-5-6(13-4)7(11)10(2)8(12)9-5/h4H,3H2,1-2H3,(H,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOFTNRBTUMBMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=S)N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Mercapto-3,6-dimethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound, characterized by a thieno[3,2-d]pyrimidine core structure, features a mercapto group at the 2-position and methyl substitutions at the 3 and 6 positions. The unique structural arrangement contributes to its potential therapeutic applications, including anti-inflammatory and analgesic properties.
- Molecular Formula : C₈H₁₀N₂OS₂
- Molecular Weight : 214.31 g/mol
- CAS Number : 1105190-40-6
The compound's thieno[3,2-d]pyrimidine structure is significant in determining its reactivity and interaction with biological targets.
Antitumor Activity
Research indicates that this compound exhibits notable antitumor activity . In vitro studies have demonstrated its efficacy against various cancer cell lines. For instance, the compound has shown significant inhibition of proliferation in A-549 (lung cancer) and Bcap-37 (breast cancer) cell lines with IC₅₀ values indicating potent activity .
The biological activity of this compound is believed to stem from its ability to interact with specific cellular targets. Studies focusing on its binding affinities reveal that it may inhibit key enzymes involved in tumor growth and metastasis. The mercapto group is thought to play a crucial role in these interactions by forming covalent bonds with target proteins.
Analgesic and Anti-inflammatory Properties
In addition to its antitumor effects, this compound has been evaluated for its analgesic and anti-inflammatory properties. Preclinical models have demonstrated that this compound can effectively reduce pain and inflammation, making it a candidate for further development in pain management therapies .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4-one | Similar thieno-pyrimidine structure | Analgesic and anti-inflammatory |
| 2-Mercapto-3-methylthieno[2,3-d]pyrimidin-4-one | Methyl substitution at position 3 | Antimicrobial activity |
| 4-Methylthieno[2,3-d]pyrimidin-5-one | Different methylation pattern | Potential antitumor properties |
The unique arrangement of functional groups in this compound enhances its biological activities compared to these similar compounds .
Study on Antitumor Efficacy
A recent study investigated the antitumor efficacy of this compound in vivo using xenograft models. Results indicated a significant reduction in tumor volume compared to control groups. Histological analysis revealed decreased cell proliferation markers and increased apoptosis rates in treated tumors .
Pain Management Trials
Another clinical trial focused on the analgesic effects of this compound in models of chronic pain. Participants receiving treatment reported substantial pain relief compared to placebo controls. The compound's safety profile was also favorable, with minimal adverse effects noted during the study period .
Comparison with Similar Compounds
Ethyl vs. Methyl Substituents
- 3-Ethyl-2-mercapto-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one (C8H10N2OS2, MW 214.31) differs by having an ethyl group at position 3 instead of methyl. This increases hydrophobicity but reduces steric hindrance compared to the target compound .
- 3-Ethyl-2-mercapto-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one (C9H12N2OS2, MW 228.33) introduces a 6-methyl group, mirroring the target compound’s 3,6-dimethyl substitution. The additional methyl group increases molecular weight by ~14 Da and may enhance ring rigidity .
Bulky Substituents
- 2-(Benzylthio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one (C20H15F3N2OS2, MW 420.5) features bulky benzylthio and trifluoromethylphenyl groups.
Heterocyclic Core Modifications
- 2-Mercaptopyrido[3,2-d]pyrimidin-4(3H)-one (C7H5N3OS, MW 179.2) replaces the thieno ring with a pyrido system, eliminating one sulfur atom.
- 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivatives (e.g., compounds 5–9 in ) exhibit a thieno[2,3-d]pyrimidine core with substituents at positions 5 and 4. The [2,3-d] isomer versus [3,2-d] in the target compound may influence ring planarity and intermolecular interactions .
Data Table: Key Structural and Physicochemical Comparisons
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing derivatives of 2-mercapto-3,6-dimethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one?
- Methodological Answer : Common synthetic strategies involve cyclocondensation reactions starting from substituted thiophene or pyrimidine precursors. For example, multi-step syntheses often include:
Cyclization : Reacting 3-aminothiophene derivatives with carbonyl reagents (e.g., ethyl acetoacetate) under acidic or basic conditions to form the thienopyrimidine core .
Functionalization : Introducing mercapto and methyl groups via nucleophilic substitution or alkylation .
- Purification : Column chromatography or recrystallization ensures purity, with structural validation via NMR, IR, and mass spectrometry .
Q. How should researchers characterize the structural and purity profiles of synthesized derivatives?
- Methodological Answer :
- Spectral Analysis :
- 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
- Purity Assessment :
- HPLC/GC : Quantifies impurities using reverse-phase chromatography or gas chromatography .
- Melting Point : Consistency in melting range indicates purity .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Engineering Controls : Use fume hoods for volatile reactions and ensure proper ventilation .
- Storage : Store in airtight containers at 2–8°C, away from oxidizers or moisture .
Advanced Research Questions
Q. What strategies optimize reaction yields in multi-step syntheses of thieno[3,2-d]pyrimidin-4(3H)-one derivatives?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance cyclization efficiency .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility in alkylation steps .
- Temperature Control : Gradual heating (60–80°C) minimizes side reactions during cyclocondensation .
Q. How can in vitro biological activity data for anti-inflammatory or anti-malarial properties be validated?
- Methodological Answer :
- Enzyme Assays :
- COX-2 Selectivity : Use fluorometric or colorimetric assays to measure inhibition against COX-1/COX-2 isoenzymes, with indomethacin as a positive control .
- Anti-Malarial Screening : Perform Plasmodium falciparum lactate dehydrogenase (pLDH) assays to quantify IC₅₀ values .
- Dose-Response Curves : Validate reproducibility across triplicate experiments with statistical analysis (e.g., ANOVA) .
Q. How can discrepancies in biological activity data across structurally similar derivatives be resolved?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
- Substituent Mapping : Compare activity trends for methyl, mercapto, or aryl groups at positions 2, 3, and 6 .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like mPGES-1 or COX-2 .
- Data Normalization : Account for variations in assay conditions (e.g., cell line viability, solvent concentrations) .
Q. What computational methods support the design of derivatives targeting enzymes like mPGES-1?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Analyze ligand-enzyme stability over 100-ns trajectories to identify critical binding interactions .
- Pharmacophore Modeling : Define essential features (e.g., hydrogen bond acceptors, hydrophobic regions) using tools like Schrödinger’s Phase .
- ADMET Prediction : Assess bioavailability and toxicity profiles with SwissADME or ProTox-II .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
